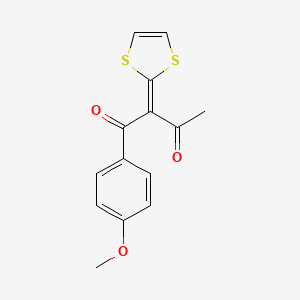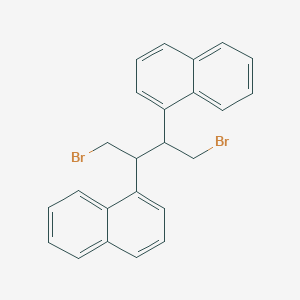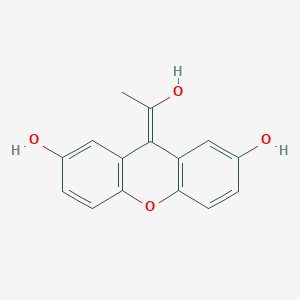
9-(1-Hydroxyethylidene)-9H-xanthene-2,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(1-Hydroxyethylidene)-9H-xanthene-2,7-diol is a chemical compound known for its unique structure and properties It is a derivative of xanthene, a tricyclic aromatic compound, and features a hydroxyethylidene group at the 9th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-Hydroxyethylidene)-9H-xanthene-2,7-diol typically involves the reaction of xanthene derivatives with appropriate reagents to introduce the hydroxyethylidene group. One common method involves the use of aldehydes and ketones in the presence of a base to form the hydroxyethylidene moiety. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance production rates and maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
9-(1-Hydroxyethylidene)-9H-xanthene-2,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyethylidene group to an ethyl group.
Substitution: The aromatic ring of the xanthene moiety can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce ethyl derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, resulting in a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
9-(1-Hydroxyethylidene)-9H-xanthene-2,7-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for treating various diseases.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Wirkmechanismus
The mechanism of action of 9-(1-Hydroxyethylidene)-9H-xanthene-2,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyethylidene group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(1-Hydroxyethylidene)-9H-xanthene-2,7-diol
- 1-Hydroxyethylidene-1,1-diphosphonic acid
- Etidronic acid
Uniqueness
This compound is unique due to its specific structure, which combines the aromatic xanthene core with a hydroxyethylidene group This combination imparts distinct chemical and biological properties, making it valuable for various applications
Eigenschaften
CAS-Nummer |
104830-38-8 |
|---|---|
Molekularformel |
C15H12O4 |
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
9-(1-hydroxyethylidene)xanthene-2,7-diol |
InChI |
InChI=1S/C15H12O4/c1-8(16)15-11-6-9(17)2-4-13(11)19-14-5-3-10(18)7-12(14)15/h2-7,16-18H,1H3 |
InChI-Schlüssel |
MBFCMKPQCKXQSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1C2=C(C=CC(=C2)O)OC3=C1C=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14342034.png)
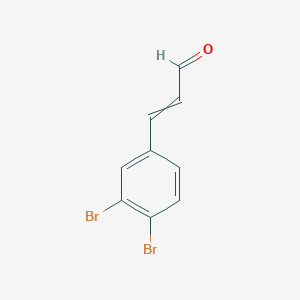
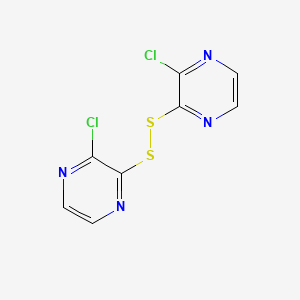
![2-[(4-Bromobutoxy)methyl]oxirane](/img/structure/B14342052.png)
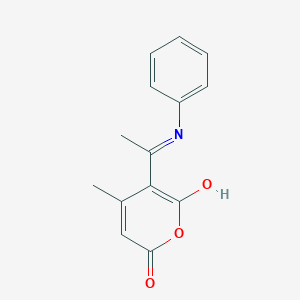
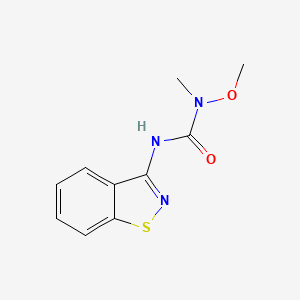
![2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide](/img/structure/B14342075.png)
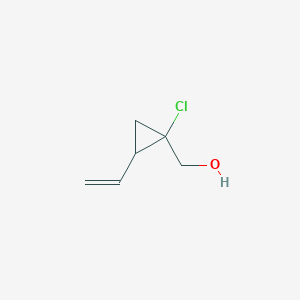
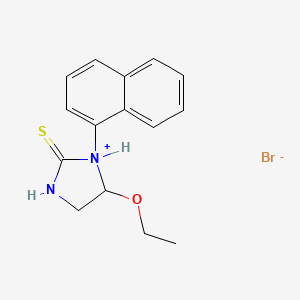
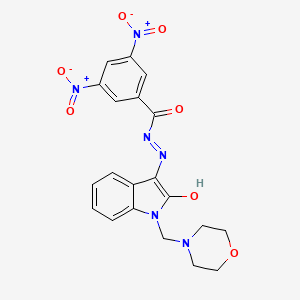
![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)

